Chemical structure and properties of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl
Chemical structure and properties of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl
An In-Depth Technical Guide to N1-(tert-Butyl)-pentane-1,5-diamine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of N1-(tert-Butyl)-pentane-1,5-diamine dihydrochloride, a derivative of the naturally occurring biogenic amine, cadaverine.[1][2] This document is intended for researchers, chemists, and drug development professionals who may utilize this compound as a versatile bifunctional linker, a scaffold in medicinal chemistry, or a monomer in advanced polymer synthesis. We will delve into its chemical structure, a plausible synthetic pathway, key physicochemical properties, and a detailed predictive analysis of its spectroscopic signature. The rationale behind experimental methodologies and the compound's potential applications are discussed, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Structure Elucidation
N1-(tert-Butyl)-pentane-1,5-diamine is an asymmetrically substituted diamine. One nitrogen atom of the pentane-1,5-diamine (cadaverine) backbone is substituted with a sterically bulky tert-butyl group, creating a secondary amine. The other terminus remains a primary amine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various applications.[3][4][5]
Caption: Chemical structure of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source / Rationale |
| IUPAC Name | N1-(tert-butyl)pentane-1,5-diaminium dichloride | Lexicochemical Nomenclature |
| Synonyms | N-tert-Butylcadaverine dihydrochloride | Common Nomenclature |
| Molecular Formula | C₉H₂₄Cl₂N₂ | Calculated |
| Molecular Weight | 231.21 g/mol | Calculated |
| CAS Number | Not assigned; analogous to N1-(tert-Butyl)-butane-1,4-diamine dihydrochloride (CAS: 1867-72-7) | [6] |
Synthesis and Characterization
The synthesis of asymmetrically substituted diamines like N1-(tert-Butyl)-pentane-1,5-diamine presents the challenge of achieving selective mono-N-alkylation while avoiding the formation of the di-substituted byproduct. A robust and scalable method is reductive amination, which offers high selectivity and yield.
Proposed Synthetic Workflow
A logical pathway involves the reaction of a precursor containing the pentane-1,5-diamine backbone with tert-butylamine, followed by reduction and salt formation.
Caption: Proposed synthetic workflow for N1-(tert-Butyl)-pentane-1,5-diamine 2HCl.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is a conceptual, field-proven approach for synthesizing the target compound.
Step 1: Synthesis of 5-(tert-butylamino)pentanenitrile
-
To a solution of tert-butylamine (2.5 eq.) in a suitable solvent like acetonitrile, add 5-chlorovaleronitrile (1.0 eq.) dropwise at room temperature.
-
Include a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) to scavenge the HCl byproduct.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Causality: Using an excess of tert-butylamine and a dedicated base drives the SN2 reaction to completion and minimizes side reactions.
-
Step 2: Reduction to N1-(tert-Butyl)-pentane-1,5-diamine
-
After cooling, the crude reaction mixture can be filtered to remove salts and the solvent evaporated.
-
Dissolve the resulting crude nitrile in an alcohol solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a high-pressure reactor under 50-100 bar of H₂ gas at 80-100 °C.
-
Causality: The presence of ammonia during the catalytic hydrogenation of the nitrile to the primary amine minimizes the formation of secondary amine byproducts from intermolecular condensation.[7]
-
Step 3: Purification and Salt Formation
-
Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure to yield the crude free base, N1-(tert-Butyl)-pentane-1,5-diamine.
-
Purify the free base via vacuum distillation.
-
Dissolve the purified amine in a minimal amount of isopropanol or diethyl ether.
-
Add a 2M solution of HCl in diethyl ether (2.0 eq.) dropwise with stirring.
-
The dihydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 4: Characterization
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp.
Physicochemical Properties
The properties of the title compound can be reliably inferred from its parent structure, cadaverine dihydrochloride, and knowledge of similar alkylamine salts.
Table 2: Physicochemical Property Profile
| Property | Predicted Value | Rationale / Reference |
| Appearance | White to off-white crystalline solid | Typical appearance of amine hydrochloride salts.[3][4][8] |
| Melting Point | > 200 °C (decomposes) | High melting points are characteristic of organic salts. Cadaverine 2HCl melts at 260-262 °C.[9] |
| Solubility | High solubility in water; soluble in methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents (e.g., ether, hexanes). | The ionic nature of the dihydrochloride salt dominates solubility.[3][4] |
| Stability | Stable under normal atmospheric conditions. Potentially hygroscopic. | Amine salts are generally more stable to air oxidation than free amines.[10] |
| pKa | ~9.0 (secondary ammonium), ~10.5 (primary ammonium) | Estimated based on typical pKa values for secondary and primary alkylamines. |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectra based on the known effects of the constituent functional groups.
¹H and ¹³C NMR Spectroscopy
NMR provides a detailed map of the carbon and proton environments within the molecule. Spectra are predicted for a D₂O solvent, where exchangeable N-H protons are typically not observed.
Table 3: Predicted NMR Chemical Shifts (in D₂O)
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| ~3.10 ppm (t, 2H) | H₂N⁺-CH₂ - | ~58.0 ppm | -C (CH₃)₃ |
| ~3.00 ppm (t, 2H) | -CH₂ -NH₂⁺(tBu)- | ~48.0 ppm | -CH₂ -NH₂⁺(tBu)- |
| ~1.75 ppm (m, 4H) | -CH₂-CH₂ -CH₂-CH₂ -CH₂- | ~39.5 ppm | H₂N⁺-CH₂ - |
| ~1.45 ppm (m, 2H) | -CH₂-CH₂ -CH₂- | ~26.0 ppm | -C(CH₃ )₃ |
| ~1.30 ppm (s, 9H) | -C(CH₃ )₃ | ~25.5 ppm | -CH₂-CH₂ -CH₂-CH₂ -CH₂- |
| ~23.0 ppm | -CH₂-CH₂ -CH₂- |
Rationale: The protons and carbons alpha to the nitrogen atoms are deshielded and shifted downfield due to the electron-withdrawing effect of the ammonium groups. The tert-butyl group gives a characteristic sharp singlet for its 9 equivalent protons in ¹H NMR and two distinct signals for its quaternary and methyl carbons in ¹³C NMR.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the amine and alkyl groups.
-
3200-2800 cm⁻¹ (broad): Strong, broad absorption due to N-H stretching vibrations of the primary (R-NH₃⁺) and secondary (R₂-NH₂⁺) ammonium salts. This often overlaps with C-H stretches.
-
2960-2850 cm⁻¹ (strong, sharp): C-H stretching from the pentyl chain and tert-butyl group.
-
~1600-1500 cm⁻¹ (medium): N-H bending (scissoring) vibrations, characteristic of ammonium salts.
-
~1470 cm⁻¹ (medium): C-H bending from the CH₂ and CH₃ groups.
-
Fingerprint Region (<1400 cm⁻¹): A complex pattern of C-N and C-C bond vibrations unique to the molecule.[12]
The spectrum of the parent compound, pentane-1,5-diamine, serves as a useful comparison for the backbone vibrations.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the free base (after neutralization).
-
Molecular Ion (M⁺): The free base (C₉H₂₂N₂) has a calculated exact mass of 158.1783. The EI-MS should show a peak at m/z = 158.
-
Key Fragmentation Patterns:
-
[M-15]⁺ (m/z = 143): Loss of a methyl radical (•CH₃) from the tert-butyl group is a highly favorable fragmentation pathway, often leading to the base peak.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is common for amines. This would lead to fragments at m/z = 86 (cleavage next to the secondary amine) and m/z = 30 (cleavage next to the primary amine). The fragmentation pattern of the parent cadaverine shows a prominent base peak at m/z=30.[14]
-
Applications in Research and Drug Development
The unique, asymmetric structure of N1-(tert-Butyl)-pentane-1,5-diamine makes it a valuable tool for scientists.
-
Bifunctional Linkers: The steric hindrance of the tert-butyl group makes the secondary amine less nucleophilic than the terminal primary amine. This differential reactivity can be exploited for sequential, site-selective conjugation of different molecules, such as a targeting ligand and a therapeutic payload.
-
Scaffold in Medicinal Chemistry: The flexible five-carbon chain and the two nitrogen centers provide a versatile scaffold for building libraries of new chemical entities. The basic amine centers can improve the aqueous solubility and pharmacokinetic properties of a parent drug molecule.
-
Monomer for Specialty Polymers: Cadaverine is a known monomer for bio-based polyamides.[15][16] This tert-butyl derivative could be incorporated into polymers to introduce specific properties, such as altered chain packing, increased hydrophobicity, or a reactive site (the primary amine) for post-polymerization modification.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on analogous compounds like cadaverine dihydrochloride and other alkylamines.[17][18]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[17]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
References
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Lv, X., et al. (n.d.). Green chemical and biological synthesis of cadaverine: recent development and challenges. RSC Advances. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine dihydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Cadaverine. Retrieved from [Link]
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ResearchGate. (2021, November). *1 H and 13 C APT NMR data of compound 2 and literature (CDCl 3 , 600 MHz). Retrieved from [Link]
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Lv, X., et al. (n.d.). Green chemical and biological synthesis of cadaverine: recent development and challenges. ResearchGate. Retrieved from [Link]
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Pharmacompass. (n.d.). Pentane-1,5-Diamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (2013, July 30). Cadaverine. Retrieved from [Link]
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CrystEngComm. (2020, May 6). Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). 3-Tert-butylpentane-1,5-diamine. Retrieved from [Link]
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NIST. (n.d.). 1,5-Pentanediamine - IR Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1,5-Diaminopentane dihydrochloride. Retrieved from [Link]
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ResearchGate. (2020, September). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]
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